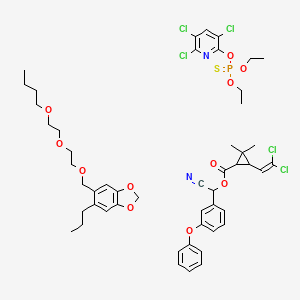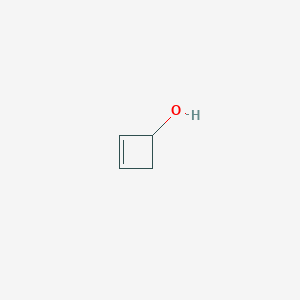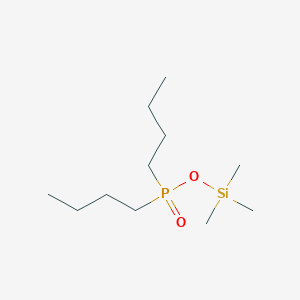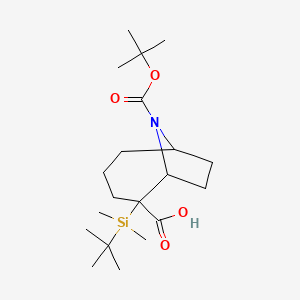
Diethyl 3-cyano-phenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3-cyano-phenyl phosphate is an organophosphorus compound with the molecular formula C₁₁H₁₄NO₄P and a molecular weight of 255.2069 g/mol . This compound is characterized by the presence of a cyano group (-CN) attached to a phenyl ring, which is further connected to a phosphate ester group. It is used in various chemical reactions and has applications in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 3-cyano-phenyl phosphate can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with 3-cyanophenol in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts such as palladium or copper can enhance the reaction efficiency and reduce the reaction time .
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl 3-cyano-phenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Sodium hydride or other strong bases are often used to facilitate nucleophilic substitution.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Amino-phenyl phosphate derivatives.
Substitution: Various substituted phenyl phosphate esters.
Applications De Recherche Scientifique
Diethyl 3-cyano-phenyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of diethyl 3-cyano-phenyl phosphate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can occur through covalent modification of the enzyme or through non-covalent interactions such as hydrogen bonding and van der Waals forces .
Similar Compounds:
Diethyl phenyl phosphate: Lacks the cyano group, making it less reactive in certain chemical reactions.
Diethyl 4-cyano-phenyl phosphate: Similar structure but with the cyano group in the para position, which can affect its reactivity and binding properties.
Diethyl methylphosphonate: Contains a methyl group instead of a phenyl group, leading to different chemical and biological properties
Uniqueness: this compound is unique due to the presence of the cyano group in the meta position, which influences its reactivity and interaction with biological targets. This structural feature makes it a valuable compound for specific applications in research and industry .
Propriétés
| 120579-21-7 | |
Formule moléculaire |
C11H14NO4P |
Poids moléculaire |
255.21 g/mol |
Nom IUPAC |
(3-cyanophenyl) diethyl phosphate |
InChI |
InChI=1S/C11H14NO4P/c1-3-14-17(13,15-4-2)16-11-7-5-6-10(8-11)9-12/h5-8H,3-4H2,1-2H3 |
Clé InChI |
UMJPNIRIQPRRMT-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)OC1=CC=CC(=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one](/img/structure/B14303581.png)




![Diethyl [(furan-2-carbonyl)amino]propanedioate](/img/structure/B14303638.png)


